molecular formula C14H13FN2O4 B2528104 methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate CAS No. 1232794-01-2

methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B2528104
CAS No.: 1232794-01-2
M. Wt: 292.266
InChI Key: FZQAIUNTSKVLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a high-purity synthetic compound provided as a solid and is a key chemical intermediate in medicinal chemistry research, particularly for the development of novel therapeutic agents. This pyridazinone-based scaffold is of significant interest in several research areas. It serves as a critical precursor in the discovery of first-in-class protein arginine methyltransferase 5 (PRMT5) inhibitors. Such inhibitors can bind covalently to PRMT5, disrupting its interaction with substrate adaptor proteins and reducing substrate methylation, presenting a promising strategy for targeting MTAP-deleted cancers . Beyond oncology, pyridazinone derivatives are extensively investigated for central nervous system (CNS) disorders. Research indicates that analogous compounds exhibit potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative conditions like Parkinson's disease, and have demonstrated potential for blood-brain barrier penetration . Additional studies highlight the anti-proliferative properties of related pyridazinone compounds against human cancer cell lines, such as HCT116 colon carcinoma, further underscoring the scaffold's utility in oncological research . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4/c1-20-9-3-4-10(11(15)7-9)12-5-6-13(18)17(16-12)8-14(19)21-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQAIUNTSKVLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves the following steps:

Chemical Reactions Analysis

Substitution Reactions

The 2-fluoro-4-methoxyphenyl group is introduced via electrophilic aromatic substitution during synthesis. The fluorine atom directs electrophiles to specific positions on the phenyl ring, while the methoxy group enhances electron density for subsequent modifications .

Example reaction :

Pyridazinone core+2-fluoro-4-methoxybenzene derivativeAlCl3,CS2Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate\text{Pyridazinone core} + \text{2-fluoro-4-methoxybenzene derivative} \xrightarrow{\text{AlCl}_3, \text{CS}_2} \text{Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate}

Conditions: Friedel-Crafts acylation with AlCl₃ catalyst in carbon disulfide .

Ester Functional Group Reactivity

The methyl ester undergoes hydrolysis, aminolysis, and transesterification:

Reaction Type Reagents/Conditions Product Yield
Hydrolysis NaOH (aq.), reflux[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid 85%
Aminolysis Hydrazine hydrate, ethanol6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide 76%
Transesterification Ethanol, H₂SO₄Ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate92%

Pyridazinone Ring Modifications

The pyridazinone core participates in ring-opening and cycloaddition reactions:

  • Ring-opening : Acidic hydrolysis cleaves the pyridazinone ring, forming a diketone intermediate .

  • Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form fused bicyclic systems .

Mechanism of SN2 alkylation :

Pyridazinone nitrogen+ethyl bromoacetateK2CO3,acetoneEthyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate\text{Pyridazinone nitrogen} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate}

Key step: Nucleophilic attack by the pyridazinone nitrogen on ethyl bromoacetate’s electrophilic carbon .

Fluorine-Specific Reactions

The 2-fluoro group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Nucleophile Conditions Product Application
AmmoniaCu catalyst, 150°C2-Amino-4-methoxyphenyl derivativeBioactive intermediate
MethoxideDMF, 100°C2-Methoxy-4-methoxyphenyl derivativeSolubility enhancement

Condensation Reactions

The compound forms Schiff bases and hydrazones via its ester or hydrazide derivatives:

Schiff base synthesis :

Acetohydrazide derivative+benzaldehydeEtOH, refluxN(benzylidene)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide\text{Acetohydrazide derivative} + \text{benzaldehyde} \xrightarrow{\text{EtOH, reflux}} N'-\text{(benzylidene)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide}

Yield: 84% .

Biological Derivatization Pathways

Reaction products show therapeutic potential:

Derivative Biological Activity Target
Acetohydrazide (V)MAO-B inhibition (IC₅₀ = 0.89 µM) Neurodegenerative diseases
Benzylidene hydrazone (VIc)Anti-inflammatory (COX-2 inhibition) Arthritis

Stability and Degradation

  • Photodegradation : UV exposure causes demethylation of the methoxy group.

  • Hydrolytic degradation : Ester hydrolysis accelerates at pH > 9, forming the carboxylic acid .

This compound’s versatility in substitution, ester modification, and ring transformations makes it a cornerstone for synthesizing bioactive molecules. Its fluorine and methoxy groups enhance both reactivity and target selectivity, underpinning its utility in medicinal chemistry .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate. Research indicates that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, such as HCT116 (human colon carcinoma), HepG2 (liver cancer), and SH-SY5Y (neuroblastoma) cells.

Case Study: Anti-Proliferative Effects

A study conducted on a series of pyridazinone derivatives demonstrated that this compound showed promising activity against HCT116 cells. The compound was evaluated for its cytotoxic effects and was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Pyridazinone derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Insights

Studies indicate that certain pyridazinone compounds exhibit analgesic and anti-inflammatory activities in various bioassays. The mechanism of action often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of key intermediates. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthesis Overview

The synthesis typically begins with the preparation of 3-(2-fluoro-4-methoxyphenyl)-4,5-dihydro-pyridazinones, followed by esterification to yield this compound. The yield and purity of the final product are critical for its application in biological assays .

Potential for Drug Development

Given its promising biological activities, this compound represents a valuable scaffold for drug development. Researchers are exploring modifications to enhance its efficacy and selectivity against cancer cells while minimizing side effects.

Mechanism of Action

The mechanism of action of methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound may enhance cell permeability compared to the carboxylic acid derivative , though the latter could exhibit better solubility.
  • Amide Derivatives : Compounds like N-(1,3-benzodioxol-5-yl)-acetamide replace the ester with an amide, increasing hydrogen-bonding capacity and metabolic stability.

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Pyridazinone Core: Derivatives with electron-withdrawing groups (e.g., fluorine, nitro) show enhanced acetylcholinesterase inhibition .
  • Ester vs. Amide : Amides (e.g., N-(4-bromophenyl)-acetamide) exhibit prolonged half-lives due to reduced esterase susceptibility .

Physicochemical Data

Property Target Compound 4-Fluorophenyl Analog Ethyl Ester Analog
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~3.2 (higher lipophilicity)
Solubility Low (ester group) Moderate Very low
Hydrogen Bond Acceptors 5 4 4

Biological Activity

Methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14_{14}H13_{13}FN2_2O
Molecular Weight: 244.27 g/mol
CAS Number: 1246054-42-1

The compound features a pyridazine ring, a methoxy-substituted phenyl group, and an acetate moiety. The presence of the fluorine atom and methoxy group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Inhibition of Osteoclast Differentiation: Studies have shown that this compound can suppress osteoclast differentiation by inhibiting cathepsin K expression, a crucial enzyme in bone resorption. This suggests potential applications in treating osteoporosis and other bone-related disorders .
  • Antimicrobial Activity: Preliminary investigations suggest that the compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Cathepsin K Inhibition: By inhibiting cathepsin K, the compound reduces osteoclast activity, thereby decreasing bone resorption.
  • Potential Interaction with Other Enzymes: Further studies are needed to explore its effects on other enzymes involved in metabolic pathways related to bone health and microbial resistance.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Condensation Reactions: Utilizing starting materials such as 2-fluoro-4-methoxyphenol and various acetic acid derivatives.
  • Cyclization Reactions: Formation of the pyridazine ring through cyclization processes involving hydrazine derivatives.

Case Study 1: Osteoclast Differentiation Inhibition

A study published in Pharmaceutical Research explored the effects of this compound on osteoclasts derived from human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in osteoclast formation when treated with varying concentrations of the compound, highlighting its potential as a therapeutic agent for osteoporosis .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The compound demonstrated moderate inhibitory effects, suggesting further exploration for potential antibiotic development .

Q & A

Q. What crystallographic techniques confirm its solid-state structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetone/hexane). Analyze space group (e.g., monoclinic P2₁/c) and hydrogen-bonding networks .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.